molecular formula C7H17NO B15238945 1-Amino-2,3,3-trimethylbutan-2-ol

1-Amino-2,3,3-trimethylbutan-2-ol

Cat. No.: B15238945
M. Wt: 131.22 g/mol
InChI Key: YZEIOPWSQISDKR-UHFFFAOYSA-N
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Description

1-Amino-2,3,3-trimethylbutan-2-ol is a branched amino alcohol with the molecular formula C₇H₁₇NO (free base) and C₇H₁₇NO·HCl (hydrochloride salt, molecular weight 225.76) . Its structure features a tertiary alcohol group adjacent to an amino group, with three methyl substituents at positions 2, 3, and 2.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-amino-2,3,3-trimethylbutan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(2,3)7(4,9)5-8/h9H,5,8H2,1-4H3

InChI Key

YZEIOPWSQISDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethylbutan-2-ol with ammonia or an amine source in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-Amino-2,3,3-trimethylbutan-2-ol may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-Amino-2,3,3-trimethylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2,3,3-trimethylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tertiary alcohol group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique branching and functional groups differentiate it from analogs. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Branching Pattern
1-Amino-2,3,3-trimethylbutan-2-ol C₇H₁₇NO 131.22 (free base) Amino, tertiary alcohol 2,3,3-Trimethyl
(S)-2-Amino-3-methylbutan-1-ol C₅H₁₃NO 103.16 Amino, primary alcohol 3-Methyl
1-Methoxy-2,3,3-trimethylbutan-2-ol C₈H₁₈O₂ 146.23 Methoxy, tertiary alcohol 2,3,3-Trimethyl
2,3,3-Trimethylbutan-2-ol C₇H₁₆O 116.20 Tertiary alcohol 2,3,3-Trimethyl
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 Primary alcohol, alkene 3-Methyl

Key Observations :

  • The amino group in the target compound increases polarity compared to analogs with methoxy or hydroxyl groups .

Physicochemical Properties

Data from literature and catalogs highlight critical differences:

Compound Name Boiling Point (°C) Density (g/cm³) Physical State
1-Amino-2,3,3-trimethylbutan-2-ol Not reported Not reported Hydrochloride salt (solid)
(S)-2-Amino-3-methylbutan-1-ol Not reported Not reported Yellow oil
3-Methyl-2-buten-1-ol 140 0.84 Liquid
2-Methyl-3-buten-2-ol 98–99 0.824 Liquid
2,3,3-Trimethylbutan-2-ol Not reported Not reported Liquid (inferred)

Key Observations :

  • The hydrochloride salt form of the target compound likely enhances water solubility compared to neutral analogs like 2,3,3-trimethylbutan-2-ol .
  • Alkenols (e.g., 3-Methyl-2-buten-1-ol) exhibit lower boiling points than saturated alcohols due to reduced intermolecular forces .

Biological Activity

1-Amino-2,3,3-trimethylbutan-2-ol (also known as TMB or 1-amino-2,3,3-trimethyl-2-butanol) is an organic compound with significant biological activity. Its unique structural features contribute to its potential applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of TMB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 1-amino-2,3,3-trimethylbutan-2-ol can be represented as follows:

Chemical Formula C6H15NO\text{Chemical Formula C}_6\text{H}_{15}\text{NO}

This compound features a tertiary alcohol and an amino group that play crucial roles in its biological interactions.

1-Amino-2,3,3-trimethylbutan-2-ol exhibits various biological activities through several mechanisms:

  • Enzyme Modulation : TMB can act as an inhibitor or activator of specific enzymes. For example, it has been shown to influence the activity of enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Antioxidant Properties

TMB has demonstrated antioxidant activity, which is critical in protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of TMB. It has been found to enhance neuronal survival and reduce apoptosis in various cellular models.

Anti-inflammatory Activity

TMB exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways. This property makes it a candidate for treating inflammatory conditions.

Case Studies

Several studies have investigated the biological effects of TMB:

  • Neuroprotection in Animal Models : A study conducted on rodents showed that TMB administration led to significant improvements in cognitive function following induced oxidative stress. The results indicated reduced markers of neuronal damage and inflammation.
  • In Vitro Studies on Cancer Cells : In vitro experiments demonstrated that TMB could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
NeuroprotectiveEnhances neuronal survival
Anti-inflammatoryModulates cytokine production
AnticancerInduces apoptosis in cancer cells

Q & A

Q. What safety considerations are critical when handling 1-Amino-2,3,3-trimethylbutan-2-ol in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact. Spills are neutralized with dilute acetic acid (for amines) and absorbed with vermiculite. Waste disposal follows EPA guidelines for nitrogen-containing organics (40 CFR Part 261) .

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